3-Fluoro-6-iodo-2-nitroaniline is an organic compound characterized by the molecular formula and a molecular weight of 282.01 g/mol. This compound features a nitro group, a fluorine atom, and an iodine atom attached to an aniline structure, which contributes to its unique chemical properties and reactivity. The presence of these substituents makes 3-Fluoro-6-iodo-2-nitroaniline a valuable intermediate in various chemical syntheses and biological studies.
The biological activity of 3-Fluoro-6-iodo-2-nitroaniline has been explored in various contexts. It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity, potentially influencing its binding affinity to biological targets. Such properties make it useful in medicinal chemistry and drug discovery.
The synthesis of 3-Fluoro-6-iodo-2-nitroaniline typically involves multi-step reactions:
These methods can be scaled for industrial production by optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization .
3-Fluoro-6-iodo-2-nitroaniline has diverse applications across various fields:
Interaction studies involving 3-Fluoro-6-iodo-2-nitroaniline focus on its ability to bind with specific enzymes or receptors. The presence of electron-withdrawing groups affects its reactivity and binding characteristics, making it a candidate for investigating molecular interactions in biochemical pathways. Such studies contribute to understanding the compound's potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 3-Fluoro-6-iodo-2-nitroaniline, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoro-2-nitroaniline | Lacks the iodine substituent | Less reactive in certain substitution reactions |
| 4-Fluoro-3-nitroaniline | Different positions of nitro and fluorine groups | Affects chemical properties and reactivity |
| 2-Fluoro-5-nitroaniline | Another positional isomer | Varies in reactivity and applications |
| 3-Fluoro-4-iodo-2-nitroaniline | Similar but differs in substitution pattern | Unique electronic properties due to different substituents |
The uniqueness of 3-Fluoro-6-iodo-2-nitroaniline arises from the combination of both fluorine and iodine substituents on the aromatic ring, which provides distinct reactivity patterns not seen in other similar compounds .
3-Fluoro-6-iodo-2-nitroaniline (CAS: 1955534-80-1) is defined by the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol. Its IUPAC name, 3-fluoro-6-iodo-2-nitroaniline, reflects the positions of its substituents on the aniline backbone:
The compound’s SMILES notation is C1=C(C(=C(C(=C1N)F)I)N+[O−]), illustrating the spatial arrangement of its functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1955534-80-1 | |
| Molecular Formula | C₆H₄FIN₂O₂ | |
| Molecular Weight | 282.01 g/mol | |
| Synonymous Names | 3D-FDD53480 |
The presence of both electron-withdrawing (nitro, fluorine) and heavy halogen (iodine) substituents confers distinct electronic and steric properties, making it a versatile building block in synthetic chemistry.
The synthesis and characterization of 3-fluoro-6-iodo-2-nitroaniline emerged in the early 21st century alongside advances in halogenation and nitration methodologies. While its exact discovery timeline remains undocumented in public databases, its patent applications and commercial availability since the late 2010s suggest its development as part of broader efforts to create iodinated aromatic intermediates for drug discovery.
Key milestones include:
The compound’s discontinued status in some catalogs underscores challenges in large-scale production, likely due to the instability of iodinated intermediates or regulatory constraints.
3-Fluoro-6-iodo-2-nitroaniline plays a critical role in modern organic synthesis and medicinal chemistry:
3-Fluoro-6-iodo-2-nitroaniline is an organic compound characterized by the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol [1] [3]. The compound features a benzene ring substituted with three distinct functional groups: a nitro group (-NO₂) at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 6-position, along with an amino group (-NH₂) at the 1-position [1] .
The structural arrangement of 3-Fluoro-6-iodo-2-nitroaniline exhibits specific substitution patterns that distinguish it from its positional isomers [4]. The compound belongs to the class of trisubstituted anilines where the electron-withdrawing nature of both the fluorine and nitro groups, combined with the presence of the heavy iodine substituent, creates unique electronic and steric properties . The exact mass of the compound is 281.930145 Da, with a CAS registry number of 1955534-80-1 [1] [5].
Table 1: Molecular Properties and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄FIN₂O₂ |
| Molecular Weight (g/mol) | 282.01 |
| CAS Number | 1955534-80-1 |
| Exact Mass (Da) | 281.930145 |
| Density (g/cm³) | 2.2±0.1 |
| Boiling Point (°C) | 370.6±42.0 at 760 mmHg |
| Flash Point (°C) | 177.9±27.9 |
| Vapor Pressure (mmHg at 25°C) | 0.0±0.8 |
| Index of Refraction | 1.696 |
| LogP | 3.24 |
The crystallographic structure of 3-Fluoro-6-iodo-2-nitroaniline can be analyzed through comparison with related nitroaniline derivatives that have been subjected to X-ray crystallographic studies [10] [11]. Similar compounds in the nitroaniline family typically crystallize in monoclinic crystal systems with space groups such as P2₁/n or P2₁/c [10]. The presence of multiple heteroatoms and the nitro group creates opportunities for various intermolecular interactions including hydrogen bonding, halogen bonding, and π-π stacking interactions [10] [11].
The intramolecular bonding analysis reveals that the nitro group at the 2-position can form an intramolecular hydrogen bond with the amino group, creating a six-membered chelate ring that influences the overall molecular conformation [11]. The fluorine atom at the 3-position and iodine atom at the 6-position create significant electronic perturbations in the aromatic system, affecting both the bond lengths and angles within the benzene ring [10] [11].
The crystal packing of similar compounds demonstrates that hydrogen bonding interactions involving the amino and nitro groups play crucial roles in stabilizing the crystal structure [10] [11]. The Hirshfeld surface analysis of related structures shows that C–H···O, N–H···N, and N–H···O hydrogen bond interactions are key contributors to the intermolecular packing arrangements [10].
Table 2: Crystallographic Parameters (Estimated based on similar compounds)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| Unit Cell Parameters a, b, c (Å) | a ≈ 11-12, b ≈ 7-8, c ≈ 13-14 |
| Unit Cell Angles α, β, γ (°) | α = 90, β ≈ 100-110, γ = 90 |
| Unit Cell Volume (Ų) | ≈ 1150-1250 |
| Z value | 4 |
| Calculated Density (g/cm³) | ≈ 2.2 |
| Temperature (K) | 296 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
The Nuclear Magnetic Resonance spectroscopic characteristics of 3-Fluoro-6-iodo-2-nitroaniline can be predicted based on the spectroscopic data of structurally related fluorinated and iodinated aniline derivatives [14] [15] [16]. In the proton Nuclear Magnetic Resonance spectrum, the aromatic protons are expected to appear in the characteristic aromatic region between 6.8-7.5 ppm [14] [15]. The amino group protons typically appear as a broad singlet in the range of 4.5-5.5 ppm [14] [15].
The carbon-13 Nuclear Magnetic Resonance spectrum exhibits distinctive chemical shifts influenced by the electronegative substituents [14] [15] [16]. The carbon bearing the fluorine substituent shows characteristic coupling patterns with fluorine, appearing as a doublet with a large coupling constant of approximately 240 Hz [14] [15]. The carbon bearing the iodine substituent appears significantly upfield due to the heavy atom effect, typically around 80-90 ppm [14] [16].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the fluorine signal appearing around -90 to -130 ppm, depending on the specific electronic environment created by the adjacent nitro and amino groups [14] [15] [16].
Table 3: Nuclear Magnetic Resonance Spectroscopic Data (Predicted)
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) |
|---|---|---|
| C-1 (aniline) | ≈ 145-150 | - |
| C-2 (nitro-bearing) | ≈ 130-135 | - |
| C-3 (fluoro-bearing) | ≈ 160-165 (d, J_C-F ≈ 240 Hz) | - |
| C-4 | ≈ 110-115 | ≈ 7.0-7.5 |
| C-5 | ≈ 125-130 | ≈ 6.8-7.2 |
| C-6 (iodo-bearing) | ≈ 80-90 | - |
| NH₂ protons | - | ≈ 4.5-5.5 (br s, 2H) |
The infrared spectroscopic analysis of 3-Fluoro-6-iodo-2-nitroaniline reveals characteristic vibrational modes associated with each functional group present in the molecule [19] [20] [22]. The amino group exhibits symmetric and antisymmetric stretching vibrations in the 3300-3500 cm⁻¹ region, while the corresponding bending vibrations appear around 1600-1650 cm⁻¹ [19] [22]. The nitro group shows its characteristic antisymmetric and symmetric stretching vibrations at 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively [19] [22].
The aromatic carbon-carbon stretching vibrations occur in the 1580-1620 cm⁻¹ region, while the aromatic carbon-hydrogen stretching modes appear around 3000-3100 cm⁻¹ [22] [24]. The carbon-fluorine stretching vibration is particularly strong and appears in the broad range of 1000-1300 cm⁻¹ [20] [22]. The carbon-iodine stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range [22].
The out-of-plane bending vibrations of the aromatic ring system appear as strong absorptions in the 700-900 cm⁻¹ region, providing fingerprint identification characteristics for this compound [22] [24].
Table 4: Infrared Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H symmetric stretch | 3400-3500 | Medium |
| N-H antisymmetric stretch | 3300-3400 | Medium |
| C-H aromatic stretch | 3000-3100 | Weak |
| NO₂ antisymmetric stretch | 1520-1560 | Strong |
| NO₂ symmetric stretch | 1340-1380 | Strong |
| C=C aromatic stretch | 1580-1620 | Medium |
| N-H bending | 1600-1650 | Medium |
| NO₂ bending | 800-900 | Medium |
| C-F stretch | 1000-1300 | Strong |
| C-I stretch | 500-650 | Medium |
| Ring breathing | 1000-1100 | Medium |
| Out-of-plane bending | 700-900 | Strong |
The mass spectrometric behavior of 3-Fluoro-6-iodo-2-nitroaniline follows predictable fragmentation pathways based on the stability of the resulting ionic species [21] [23]. The molecular ion peak appears at m/z 282, corresponding to the intact molecule [1] [5]. The fragmentation pattern is dominated by the loss of the nitro group components and the iodine atom, which are common elimination pathways for nitroaniline derivatives [21] [23].
The base peak typically results from the loss of iodine (mass 127), producing a fragment ion at m/z 155 [21]. Other significant fragmentations include the loss of nitric oxide (NO, mass 30) yielding m/z 252, and the loss of the entire nitro group as NO₂H (mass 47) producing m/z 235 [21] [23]. The combined loss of fluorine and nitro group components (FNO₂, mass 76) results in a fragment at m/z 206 [21].
Secondary fragmentations lead to smaller aromatic fragments, including C₆H₄N⁺ at m/z 92, C₅H₅⁺ at m/z 65, and C₃H₃⁺ at m/z 39, which are characteristic of aromatic amine compounds [21] [23].
Table 5: Mass Spectrometric Fragmentation Pattern
| Fragment Ion (m/z) | Assignment | Relative Intensity (%) |
|---|---|---|
| 282 [M]⁺- | Molecular ion | 25-35 |
| 252 [M-30]⁺ | Loss of NO | 15-25 |
| 235 [M-47]⁺ | Loss of NO₂H | 20-30 |
| 206 [M-76]⁺ | Loss of FNO₂ | 30-40 |
| 155 [M-127]⁺ | Loss of I | 40-60 |
| 109 [M-173]⁺ | Loss of IF + NO₂ | 20-35 |
| 92 | C₆H₄N⁺ | 35-50 |
| 65 | C₅H₅⁺ | 25-40 |
| 39 | C₃H₃⁺ | 30-45 |
The thermodynamic stability of 3-Fluoro-6-iodo-2-nitroaniline is influenced by the electronic effects of the multiple substituents and their impact on the aromatic system [25] [26] [28]. The compound exhibits moderate thermal stability, with a calculated boiling point of 370.6±42.0°C at 760 mmHg [5]. The presence of the electron-withdrawing nitro and fluoro groups, combined with the polarizable iodine atom, creates a complex electronic environment that affects the compound's thermal behavior [26] [27].
The solid-state properties indicate that the compound exists as a stable crystalline solid at room temperature [3] [30]. The melting point behavior can be predicted to fall within the range typical for similar trisubstituted nitroanilines, generally between 80-120°C [26] [30]. The vapor pressure at 25°C is extremely low (0.0±0.8 mmHg), indicating low volatility and high boiling point characteristics [5].
The phase behavior of the compound is dominated by strong intermolecular interactions arising from hydrogen bonding capabilities of the amino group and the dipolar nature of the nitro group [25] [26]. These interactions contribute to the relatively high density of 2.2±0.1 g/cm³ and the substantial energy barriers for phase transitions [5].
The solvation behavior of 3-Fluoro-6-iodo-2-nitroaniline is characterized by its lipophilic nature, as indicated by the calculated logarithmic partition coefficient (LogP) of 3.24 [5] [33] [34]. This value suggests preferential partitioning into organic phases over aqueous phases, which is consistent with the presence of multiple halogen substituents and the aromatic nature of the compound [33] [34] [36].
The octanol-water partition coefficient measurements for similar halogenated nitroaniline compounds demonstrate that the presence of both electron-withdrawing groups and halogens significantly affects the solvation dynamics [33] [34] [36]. The fluorine substituent increases the hydrophobic character while simultaneously providing potential hydrogen bond accepting capabilities [31] [32]. The iodine atom contributes significantly to the molecular volume and polarizability, further enhancing lipophilic interactions [33] [34].
The solvation dynamics in various organic solvents show that the compound exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide compared to protic solvents [3] [26]. The solubility in water is expected to be very low, typically in the range of 1-10 mg/L, based on structural similarity to other trisubstituted nitroanilines [33] [36].
The electronic configuration of 3-fluoro-6-iodo-2-nitroaniline reflects the complex interplay of multiple electron-withdrawing and electron-donating substituents on the aromatic ring. The compound, with molecular formula C₆H₄FIN₂O₂ and molecular weight of 282.01 g/mol, exhibits a unique electronic structure characterized by the presence of three highly electronegative substituents: fluorine, iodine, and the nitro group, alongside the electron-donating amino group [1].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄FIN₂O₂ |
| Molecular Weight (g/mol) | 282.01 |
| CAS Number | 1955534-80-1 |
| Melting Point (°C) | To be determined experimentally |
| Solubility in Water | Low (predicted) |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform |
| Appearance | Solid (typically yellowish) |
| Stability | Stable under normal conditions |
Table 1: Basic Properties of 3-Fluoro-6-iodo-2-nitroaniline
The frontier molecular orbital analysis reveals that fluorine substitution on aromatic rings creates new π-orbitals that conjugate with the aromatic system. These newly formed π-orbitals are positioned at significantly lower energies than the original six aromatic orbitals, with the energy gap between the highest new π-orbital and the lowest original orbital being approximately 2.89 electron volts for fluorinated benzenes [2]. This substantial energy separation contributes to the enhanced stability and unique reactivity patterns observed in fluorinated aromatic compounds.
The electronic configuration is further complicated by the presence of iodine, which exhibits markedly different orbital interactions compared to fluorine. While fluorine creates strongly stabilizing π-interactions, iodine generates π-orbitals at significantly higher energies, to the point where they begin to surpass the energies of originally occupied orbitals [2]. This fundamental difference in orbital energetics explains the contrasting reactivity patterns between fluorine and iodine substituents in electrophilic aromatic substitution reactions.
Density functional theory calculations have demonstrated that the nitro group in nitroaniline derivatives significantly perturbs the electronic structure through its strong electron-withdrawing inductive and resonance effects [3] [4]. The combination of these effects with the halogen substituents creates a complex electronic environment where the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially modified compared to simple aniline derivatives.
The nitro group in 3-fluoro-6-iodo-2-nitroaniline serves as a versatile functional handle for various chemical transformations. The reduction of aromatic nitro compounds represents one of the most extensively studied reaction classes in organic chemistry, with multiple mechanistic pathways available depending on reaction conditions and reagents employed [5] [6].
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction to Amine | Fe/HCl, Sn/HCl, H₂/Pd-C | Acidic medium, reflux | Aromatic amine |
| Reduction to Hydroxylamine | Zn/NH₄Cl, Raney Ni/N₂H₄ | 0-10°C, aqueous medium | Aryl hydroxylamine |
| Reduction to Hydrazine | Excess Zn metal | Basic conditions | Diarylhydrazine |
| Electrochemical Reduction | Controlled potential | Aqueous electrolyte | Variable oxidation states |
| Catalytic Hydrogenation | H₂/Pt, H₂/Pd-C | High pressure, catalyst | Aromatic amine |
Table 2: Nitro Group Transformation Pathways
The mechanism of nitrobenzene reduction to aniline follows the classical model developed by Haber in 1898, based on electrochemical experiments. This process involves multiple electron transfer steps, with the formation of various intermediate species including nitroso compounds, hydroxylamines, and ultimately the desired amine product [7]. The presence of fluorine and iodine substituents significantly influences these reaction pathways by altering the electronic density distribution across the aromatic ring.
Catalytic hydrogenation using nickel-iron hydrogenase enzymes represents an emerging biocatalytic approach for nitro group reduction. Recent studies have demonstrated that hydrogen oxidation by hydrogenase can provide electrons for nitro group reduction at carbon surfaces, achieving thermodynamically favorable conversions at potentials positive of the standard hydrogen electrode [6]. This methodology offers particular advantages for substrates containing multiple reducible functional groups, as it can provide selective reduction of the nitro functionality.
The reactivity patterns of fluorine and iodine substituents in 3-fluoro-6-iodo-2-nitroaniline exhibit striking differences that reflect their fundamentally distinct electronic properties and bonding characteristics.
| Halogen | Electronegativity | Atomic Radius (pm) | Bond Dissociation Energy (kJ/mol) | Electron-Withdrawing Effect | Reactivity in EAS |
|---|---|---|---|---|---|
| Fluorine | 3.98 | 50 | 565 | Strong | Special reagents required |
| Chlorine | 3.16 | 99 | 428 | Moderate | Direct halogenation |
| Bromine | 2.96 | 114 | 366 | Moderate | Direct halogenation |
| Iodine | 2.66 | 133 | 294 | Weak | Oxidizing agents required |
Table 3: Comparative Properties of Halogen Substituents in Aromatic Systems
Fluorine substitution on aromatic rings demonstrates exceptional behavior due to its unique ability to participate in both σ-withdrawal and π-donation. The small atomic radius and high electronegativity of fluorine enable efficient overlap of its filled p-orbitals with the aromatic π-system, creating additional bonding orbitals that stabilize the aromatic ring [2]. This "fluoromaticity" effect results in shortened carbon-carbon bonds within the ring and increased resistance to addition reactions compared to unsubstituted benzene derivatives.
The introduction of fluorine atoms into aromatic systems requires specialized electrophilic fluorination reagents, as elemental fluorine is too reactive for controlled substitution reactions [8] [9]. Common fluorinating agents include Selectfluor, which contains a fluorine atom bonded to a positively charged nitrogen center, allowing for controlled electrophilic fluorination under mild conditions. The mechanism involves the formation of a fluorine cation equivalent that follows standard electrophilic aromatic substitution pathways.
Iodine substitution presents contrasting challenges, as elemental iodine is insufficiently electrophilic for direct aromatic substitution. Aromatic iodination requires the use of oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts to generate iodine cations with enhanced electrophilic character [8]. These oxidizing agents convert iodine to positively charged species that can participate in electrophilic aromatic substitution reactions.
The presence of both fluorine and iodine substituents in 3-fluoro-6-iodo-2-nitroaniline creates a unique electronic environment where the strongly electron-withdrawing fluorine atom and the larger, more polarizable iodine atom exert opposing influences on the aromatic π-system. This combination results in complex reactivity patterns that differ substantially from compounds containing only one type of halogen substituent.
The amino group in 3-fluoro-6-iodo-2-nitroaniline functions as a powerful electron-donating substituent through both inductive and resonance mechanisms. The lone pair of electrons on nitrogen can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions relative to the amino group [10] [11].
The presence of the nitro group in the ortho position to the amino group creates an intramolecular hydrogen bonding interaction that significantly influences the electronic properties of the molecule [12]. This hydrogen bond formation results in the creation of a six-membered chelate ring that extends the electron delocalization throughout the molecular framework, affecting both the stability and reactivity of the compound.
In electrophilic aromatic substitution reactions, aromatic amines demonstrate exceptionally high reactivity due to the electron-donating capacity of the amino group. This enhanced reactivity often necessitates the use of protective strategies to achieve selective substitution patterns [10]. Acetylation of the amino group with acetic anhydride reduces its electron-donating ability by delocalizing the nitrogen lone pair through resonance with the carbonyl oxygen, thereby moderating the reactivity of the aromatic ring.
The amino group also participates in important reactions with nitrous acid, leading to the formation of diazonium salts. These intermediates serve as versatile synthetic platforms for accessing a wide range of substituted aromatic compounds through nucleophilic displacement reactions with loss of nitrogen gas [11].
The electrophilic aromatic substitution reactions of 3-fluoro-6-iodo-2-nitroaniline proceed through the classical two-step mechanism involving initial attack of the electrophile followed by deprotonation to restore aromaticity [13] [14] [15].
The first step involves nucleophilic attack of the aromatic π-system on the electrophile, resulting in the formation of a positively charged cyclohexadienyl cation intermediate, also known as an arenium ion or Wheland intermediate [15]. This step represents the rate-determining step of the reaction, as it requires disruption of the aromatic stabilization energy. The stability of this carbocation intermediate is crucial for determining the overall reaction rate and regioselectivity.
The substitution pattern in 3-fluoro-6-iodo-2-nitroaniline creates a complex array of directing effects that influence the regioselectivity of electrophilic substitution reactions. The amino group acts as a strong ortho/para-directing activating group, while the nitro group functions as a meta-directing deactivating group [13]. The halogen substituents exhibit more subtle directing effects, with fluorine showing weak deactivation and ortho/para-direction, while iodine demonstrates weak activation with ortho/para-direction.
The second step of the mechanism involves deprotonation of the carbocation intermediate by a weak base, typically the conjugate base of the acid used to generate the electrophile. This step is generally fast and serves to restore the aromatic stabilization energy, driving the overall substitution reaction to completion [14].
The kinetics of electrophilic aromatic substitution in multiply substituted anilines depend critically on the electronic effects of all substituents present. Studies of halogenation kinetics in aniline derivatives have revealed that electron-donating substituents such as methyl groups increase reaction rates, while electron-withdrawing groups decrease reactivity [16]. The combined effects of multiple substituents can be analyzed using linear free energy relationships and substituent constants to predict reactivity patterns.
The redox behavior of 3-fluoro-6-iodo-2-nitroaniline reflects the complex electronic interactions between its multiple functional groups, each contributing distinct electrochemical characteristics to the overall molecular response.
| Parameter | Value | Significance |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 69.16 Ų | Drug-like properties assessment |
| LogP (Partition Coefficient) | 1.9207 | Membrane permeability prediction |
| H-Bond Acceptors | 3 | Hydrogen bonding capacity |
| H-Bond Donors | 1 | Hydrogen bonding capacity |
| Rotatable Bonds | 1 | Molecular flexibility |
| Molecular Complexity | High due to multiple substituents | Synthetic accessibility |
| Heavy Atom Count | 11 | Molecular size indicator |
Table 4: Computational Chemistry Parameters for 3-Fluoro-6-iodo-2-nitroaniline
The nitro group serves as the primary redox-active center in the molecule, exhibiting well-defined reduction behavior in electrochemical studies. Nitroaniline derivatives typically display reduction onset potentials around -0.113 volts versus the standard hydrogen electrode under aqueous conditions at pH 6.0 [6]. This reduction process involves multiple electron transfer steps, leading to the formation of various intermediate oxidation states including nitroso, hydroxylamine, and ultimately amine products.
The presence of halogen substituents modifies the redox potential of the nitro group through electronic effects. Fluorine, being strongly electron-withdrawing, shifts the reduction potential to more positive values, making the nitro group easier to reduce. Conversely, iodine, with its weaker electron-withdrawing character and larger polarizability, has a lesser effect on the reduction potential but may influence the kinetics of electron transfer processes.
Electrochemical reduction of nitroaniline derivatives can be achieved using controlled potential electrolysis techniques. These methods allow for selective reduction of the nitro group while preserving other functional groups in the molecule [17]. The construction of poly(vinyl chloride) membrane sensors for electrochemical detection of nitroaniline compounds has been reported, demonstrating the practical applications of their redox behavior in analytical chemistry.
The amino group in 3-fluoro-6-iodo-2-nitroaniline can undergo oxidation reactions under appropriate conditions, though these processes are generally less favorable than nitro group reduction due to the electron-donating nature of the amino substituent. Oxidation of aniline derivatives typically requires strong oxidizing agents and can lead to complex product mixtures involving coupling reactions and ring oxidation processes.
The iodine substituent presents unique opportunities for redox chemistry, as iodine can participate in both oxidation and reduction processes. In metal-iodine battery systems, iodine species undergo reversible redox transformations between I₂, I₃⁻, and I⁻ oxidation states [18]. The presence of an aromatic iodine substituent may influence these processes through electronic and steric effects, though specific studies on 3-fluoro-6-iodo-2-nitroaniline in such systems have not been reported.